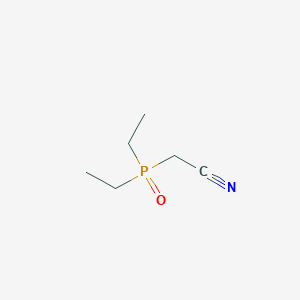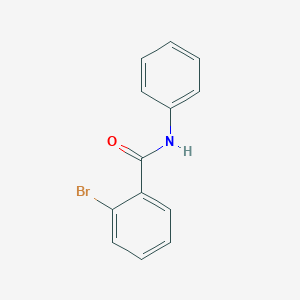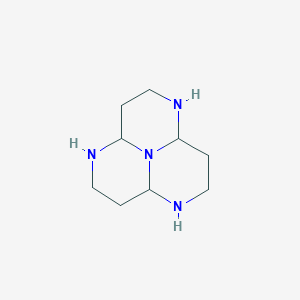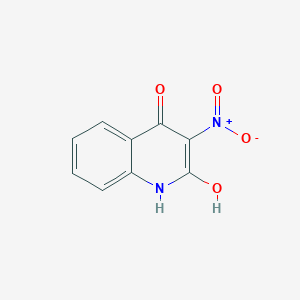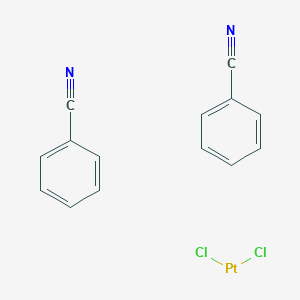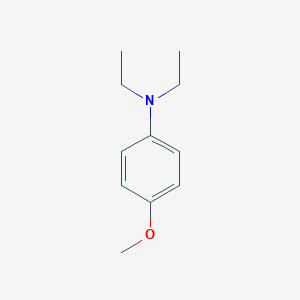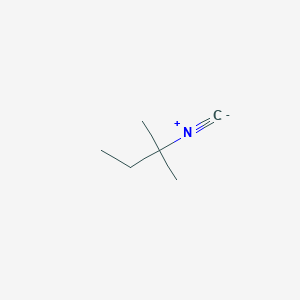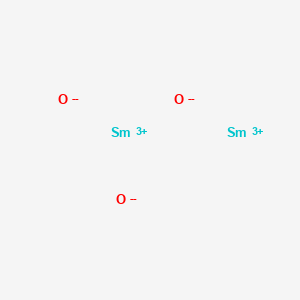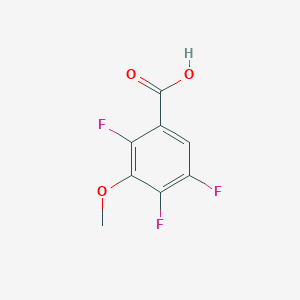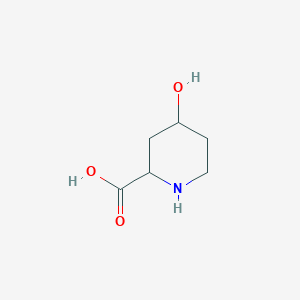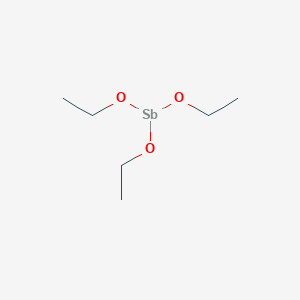
三乙氧基锑
描述
Antimony triethoxide, also known as antimony(III) ethoxide, is an organometallic compound with the chemical formula Sb(OC₂H₅)₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a catalyst and its involvement in the synthesis of other chemical compounds.
科学研究应用
Antimony triethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.
Industry: Antimony triethoxide is used in the production of flame retardants, polymer additives, and other industrial chemicals.
作用机制
Target of Action
Antimony triethoxide, also known as Antimony (III) ethoxide, is a chemical compound of antimony It has been suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .
Mode of Action
The exact mode of action of Antimony triethoxide remains unclear . It is believed that the compound interacts with its targets, possibly causing changes in their function. For instance, it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose .
Biochemical Pathways
It has been suggested that the compound might have a variety of antimony oxidation genes and different sb metabolic pathways
Pharmacokinetics
It is known that the compound is a small molecule , which could influence its bioavailability and pharmacokinetics. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It has been suggested that the compound may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .
生化分析
Biochemical Properties
It is known that antimony and its compounds can interact with various biomolecules
Cellular Effects
It is known that antimony compounds can have profound effects on biological systems and human health . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that antimony compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that antimony compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that antimony compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that antimony compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that antimony compounds can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Antimony triethoxide can be synthesized through the reaction of antimony trichloride with ethanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C2H5OH→Sb(OC2H5)3+3HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of antimony trichloride to antimony triethoxide.
Industrial Production Methods: In industrial settings, antimony triethoxide is produced using similar methods but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Types of Reactions:
Oxidation: Antimony triethoxide can undergo oxidation reactions to form antimony oxides. For example, it can be oxidized to antimony trioxide (Sb₂O₃) when exposed to air.
Hydrolysis: The compound reacts with water to produce ethanol and antimony hydroxide.
Sb(OC2H5)3+3H2O→Sb(OH)3+3C2H5OH
Substitution: Antimony triethoxide can undergo substitution reactions with other alcohols to form different antimony alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents for the oxidation reactions.
Water: Hydrolysis reactions require the presence of water.
Alcohols: Different alcohols can be used for substitution reactions.
Major Products:
Antimony Trioxide (Sb₂O₃): Formed through oxidation.
Antimony Hydroxide (Sb(OH)₃): Formed through hydrolysis.
Various Antimony Alkoxides: Formed through substitution reactions.
相似化合物的比较
Antimony Trichloride (SbCl₃): A precursor used in the synthesis of antimony triethoxide.
Antimony Trioxide (Sb₂O₃): An oxidation product of antimony triethoxide.
Antimony Triacetate (Sb(OAc)₃): Another antimony compound with similar reactivity.
Uniqueness: Antimony triethoxide is unique due to its specific reactivity with alcohols and its ability to form various antimony alkoxides. Its liquid state and solubility in organic solvents also make it distinct from other antimony compounds, which are often solid.
属性
IUPAC Name |
antimony(3+);ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOJQVLHSPGMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146392 | |
| Record name | Antimony triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-06-4 | |
| Record name | Antimony triethoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony triethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some applications of antimony triethoxide in synthetic chemistry?
A1: Antimony triethoxide has shown utility in synthesizing complex organic molecules. For instance, it acts as a coupling agent in the production of petrobactin, a siderophore with significant biological activity [].
Q2: How does the structure of antimony triethoxide lend itself to its applications?
A2: While the provided abstracts lack specific structural data on antimony triethoxide, its reactivity hints at its structure. The antimony center likely acts as a Lewis acid, readily reacting with molecules containing electron-rich groups like amines []. This reactivity makes it suitable for reactions like esterification and condensation, essential in building complex molecules like petrobactin [].
Q3: Beyond organic synthesis, are there other material science applications for antimony triethoxide?
A3: Yes, antimony triethoxide acts as a precursor for creating inorganic materials. Research indicates its use in preparing inorganic cation exchange membranes []. While the exact mechanism is not detailed in the abstract, it likely involves hydrolysis and condensation of antimony triethoxide to form antimony oxide-based networks with ion exchange capabilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


